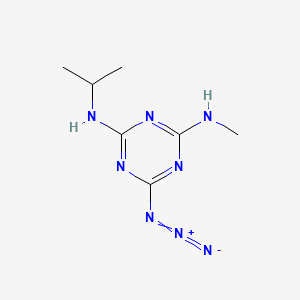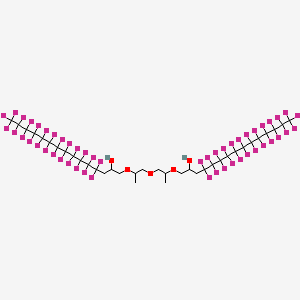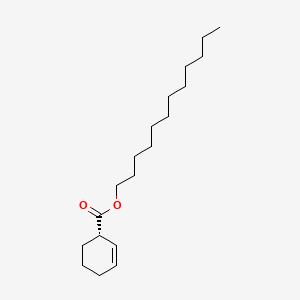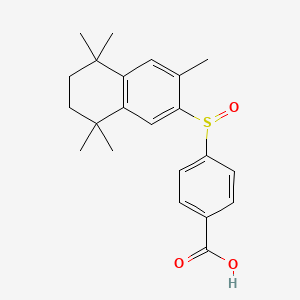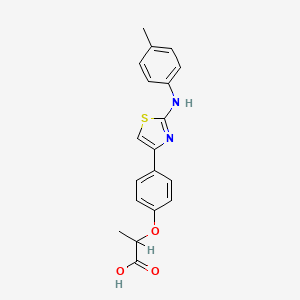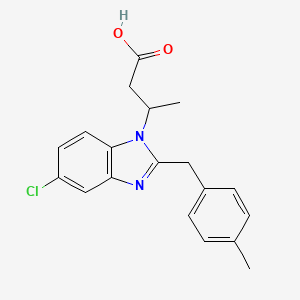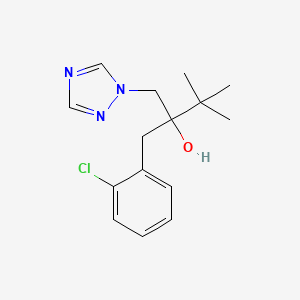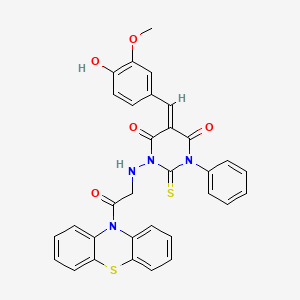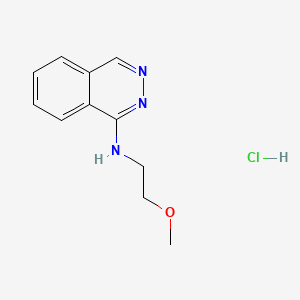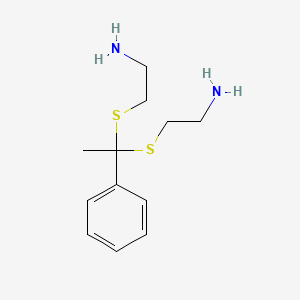
2,2'-((alpha-Methylbenzylidene)dithio)bis(ethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine): is an organic compound with the molecular formula C12H20N2S2 It is characterized by the presence of a dithioether linkage and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) typically involves the reaction of alpha-methylbenzylidene chloride with 2-mercaptoethylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the thiol group, forming the dithioether linkage.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using solvent-free conditions or microwave-assisted synthesis to enhance the reaction rate and yield. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the cleavage of the dithioether linkage, forming thiols.
Substitution: The ethylamine groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophiles such as or can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to link biomolecules, such as proteins or nucleic acids, through its reactive amine groups.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) involves its ability to form covalent bonds with various substrates through its reactive amine and thiol groups. This allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-dithio-bis(ethylamine)
- 2,2’-dithio-bis(benzothiazole)
- 2,2’-dithio-bis(benzamide)
Comparison:
- 2,2’-dithio-bis(ethylamine): Similar in structure but lacks the alpha-methylbenzylidene group, which may affect its reactivity and applications.
- 2,2’-dithio-bis(benzothiazole): Contains a benzothiazole ring, which imparts different electronic properties and reactivity.
- 2,2’-dithio-bis(benzamide): Contains an amide group, which can influence its hydrogen bonding and solubility properties.
The uniqueness of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
91486-02-1 |
|---|---|
Molekularformel |
C12H20N2S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-[1-(2-aminoethylsulfanyl)-1-phenylethyl]sulfanylethanamine |
InChI |
InChI=1S/C12H20N2S2/c1-12(15-9-7-13,16-10-8-14)11-5-3-2-4-6-11/h2-6H,7-10,13-14H2,1H3 |
InChI-Schlüssel |
PHVWHVWGHGRGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(SCCN)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
